2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The key mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share a structural core with the compound , has shown promising antimicrobial properties. These compounds have been found to be more active against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, with certain derivatives exhibiting significant inhibitory effects on a range of microorganisms, including Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). This indicates a potential application in developing new antimicrobial agents.
Synthetic Applications
The compound's structure is closely related to various derivatives that have been synthesized for different purposes, demonstrating the versatility of its core structure in synthetic chemistry. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the utility of similar compounds in creating new chemical entities with potential biological activity (Bakhite et al., 2005). These synthetic approaches can lead to the discovery of new drugs and materials.
Antifungal Activities
Another important application of derivatives similar to the queried compound is their antifungal activity. Studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit promising antifungal properties, indicating their potential as antifungal agents. The ability to inhibit the growth of Piricularia oryzae and their preventive effects on rice blast and cucumber powdery mildew suggest agricultural applications as well (Konno et al., 1989).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They function by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
The inhibition of cox enzymes by pyrimidine-based anti-inflammatory agents can affect the prostaglandin synthesis pathway .
Result of Action
The suppression of cox enzymes and the subsequent reduction in prostaglandin e2 generation can lead to anti-inflammatory effects .
properties
IUPAC Name |
2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)10-7(3)9-11(18)15-8(6-14)16-12(9)20-10/h4-6H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPCXDSYEQLGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
733030-55-2 |
Source
|
Record name | 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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